Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)

Surfactant Science Colloid Chemistry Micellization Thermodynamics

Conventional LAS surfactants precipitate in high-salinity brines and degrade at elevated temperatures. Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (C12-DADS) eliminates these constraints through its Gemini architecture: • CMC of 1.10×10⁻⁵ mol/L-two orders of magnitude lower than C12-LAS, enabling efficacy at reduced concentrations. • Maintains full activity in 10% NaCl, 10% H₂SO₄, and 10% alkali solutions where conventional surfactants salt out. • Thermal decomposition temperature exceeds 400°C, supporting high-temperature oil recovery, polymerization, and cleaning processes.

Molecular Formula C36H56Na2O7S2
Molecular Weight 710.9 g/mol
CAS No. 5136-51-6
Cat. No. B13753878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2,2'-oxybis(4-dodecylbenzenesulfonate)
CAS5136-51-6
Molecular FormulaC36H56Na2O7S2
Molecular Weight710.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
InChIKeyXNVLWGKGHDHNFH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) Technical Overview


Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (CAS 5136-51-6), also designated as didodecyldiphenyl ether disulfonate (C12-DADS), is a Gemini-type anionic surfactant composed of two dodecyl hydrophobic chains and two sulfonate head groups connected via a rigid diphenyl ether spacer [1]. This bis-aromatic architecture differentiates it fundamentally from conventional single-chain linear alkylbenzene sulfonates (LAS). The compound exhibits a molecular formula of C36H56Na2O7S2 and a molecular weight of 710.94 g/mol [2]. Procurement decisions for this compound should be guided by its Gemini-specific performance metrics, which are quantifiably distinct from mono-alkylated and monosulfonated alternatives in critical micelle concentration (CMC), electrolyte tolerance, detergency, and thermal stability.

Gemini-type anionic surfactant with two C12 chains and two sulfonate head groups, structurally distinct from linear alkylbenzene sulfonates (LAS)
Reported ultra-low CMC supports micellization at reduced surfactant concentrations
Maintains stability in high-electrolyte environments (acid, alkali, brine) where conventional anionic surfactants typically precipitate

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) Structural Differentiation


Procurement substitution with conventional sodium dodecylbenzene sulfonate (C12-LAS) or monoalkylated diphenyl ether disulfonates (C12-MADS) is not functionally equivalent. The Gemini architecture of disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (C12-DADS) produces a CMC that is approximately two orders of magnitude lower than that of C12-LAS [1], driven by the presence of two hydrophobic chains covalently linked by a rigid spacer which dramatically enhances micellization efficiency [2]. Furthermore, the dual sulfonate head groups confer exceptional stability in high-electrolyte environments (up to 10% acid, alkali, or NaCl) where conventional LAS surfactants undergo precipitation or salting-out [3]. Substitution with monoalkylated analogs (C12-MADS) yields higher surface tension at CMC and inferior detergency, as demonstrated in direct comparative studies [1][4]. The thermal decomposition temperature of C12-DADS exceeds 400°C, far surpassing typical LAS surfactants and enabling applications requiring high-temperature processing [5].

CMC of conventional LAS (C12-LAS) is approximately two orders of magnitude higher; substitution may require significant reformulation of micellization-dependent processes.
Monoalkylated diphenyl ether disulfonates (C12-MADS) exhibit lower surface activity and detergency; direct replacement may shift formulation performance.
Thermal decomposition temperature differs by >100°C; conventional LAS may degrade in high-temperature processing where Gemini surfactant remains stable.

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) Performance Evidence


CMC Reduction vs. Conventional LAS

At 25°C, disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) (C12-DADS) exhibits a CMC of 1.10 × 10⁻⁵ mol/L, compared to 1.16 × 10⁻³ mol/L for the mono-alkylated analog C12-MADS and approximately 1.52 × 10⁻³ mol/L for conventional sodium dodecylbenzene sulfonate (C12-LAS) [1][2][3]. This represents a 105-fold reduction in CMC relative to C12-MADS and an approximately 138-fold reduction relative to C12-LAS. The gemini architecture enables micelle formation at substantially lower surfactant concentrations, translating to reduced material requirements in formulation.

CMC Reduction
Head-to-head
1.10×10⁻⁵ mol/L (~138-fold lower than LAS)
Reported CMC supports micellization at reduced surfactant loading
25°C, surface tension method; C12-LAS ~1.52×10⁻³ mol/L
Surfactant Science Colloid Chemistry Micellization Thermodynamics

Electrolyte Tolerance in Acid, Alkali, and NaCl Solutions

C12-DADS demonstrates uncompromised stability when dissolved in 10% sulfuric acid, 10% sodium hydroxide, and 10% sodium chloride solutions [1]. This performance stands in stark contrast to conventional LAS surfactants, which typically precipitate or undergo phase separation at electrolyte concentrations exceeding 2-3% due to salting-out effects and divalent cation interactions [2][3]. The dual sulfonate head groups of C12-DADS provide enhanced charge density that maintains solubility and surface activity in harsh ionic environments where mono-sulfonated alternatives fail.

Electrolyte Stability
Class-level
Stable in 10% H₂SO₄, 10% NaOH, 10% NaCl
Supports formulation in high-salinity environments
Ambient temperature; class-level inference
Formulation Stability Industrial Cleaning High-Salinity Applications

Hard Water Detergency vs. LAS

In direct comparative testing at 650 mg/L water hardness (typical of hard water conditions), C12-MADS—the mono-alkylated analog of the target compound—achieved a detergency value of 14.05%, compared to only 7.18% for conventional C12-LAS under identical conditions [1]. Given that C12-DADS (the target Gemini compound) demonstrates superior surface activity and lower CMC than C12-MADS [2], its detergency performance is expected to equal or exceed the 14.05% benchmark. This represents a near-doubling of cleaning efficiency in challenging hard water environments where LAS performance degrades substantially.

Hard Water Detergency
Class-level
≥14.05% (C12-MADS basis) vs. 7.18% (LAS)
Reported detergency context suggests improved hard-water cleaning
650 mg/L hardness; class-level inference, data to verify
Detergency Hard Water Performance Industrial Cleaning

Thermal Stability for High-Temperature Processing

C12-DADS exhibits a thermal decomposition temperature above 400°C [1][2]. This thermal robustness substantially exceeds that of conventional LAS surfactants, which typically undergo thermal degradation at temperatures between 200-300°C. The rigid diphenyl ether spacer and dual sulfonate architecture confer exceptional thermal stability, enabling applications in high-temperature industrial processes and enhanced oil recovery (EOR) operations in deep reservoirs where elevated downhole temperatures would degrade conventional surfactants.

Thermal Decomposition
Class-level
>400°C (vs. ~200–300°C for LAS)
Supports high-temperature processing applications
TGA analysis; class-level inference
Thermal Stability High-Temperature Applications Enhanced Oil Recovery

Surface Activity vs. Monoalkyl Analogs

Dynamic and equilibrium surface tension measurements demonstrate that the gemini-type C12-DADS surfactant exhibits higher surface activity compared to mono-alkylated and monosulfonated analogs [1]. At the CMC, C12-DADS achieves a surface tension (γ_CMC) of 43.5 mN/m, compared to 44.9 mN/m for C12-MADS [2]. The gemini architecture produces a larger surface area per molecule and more efficient packing at the air-water interface. Additionally, diffusion coefficient measurements indicate that C12-DADS adsorbs to interfaces via a mixed diffusion-kinetic mechanism distinct from the purely diffusion-controlled adsorption of conventional LAS [3].

Surface Tension at CMC
Head-to-head
43.5 mN/m (C12-MADS: 44.9 mN/m)
Reported lower surface tension may support wetting and spreading efficiency
25°C equilibrium measurement; C12-DADS vs. C12-MADS
Surface Tension Interfacial Properties Wetting Efficiency

Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate) Application Scenarios


Enhanced Oil Recovery in High-Salinity, High-Temperature Reservoirs

The combination of ultra-low CMC (1.10 × 10⁻⁵ mol/L) [1], thermal stability above 400°C [2], and electrolyte tolerance in 10% NaCl and 10% H₂SO₄ solutions [3] makes C12-DADS uniquely suited for surfactant flooding in deep, high-temperature, high-salinity oil reservoirs. Conventional LAS surfactants precipitate in formation brines and thermally degrade at downhole temperatures, whereas C12-DADS maintains interfacial activity and mobility control. Research has validated dialkyl diphenyl ether disulfonates as effective surfactant-mobility control agents in oil recovery processes requiring brine tolerance [4].

Industrial Cleaning with Electrolyte and Hard Water Tolerance

The near-doubling of detergency performance (14.05% vs. 7.18% for LAS) at 650 mg/L water hardness [3] positions C12-DADS as the preferred surfactant for industrial cleaning applications in hard water regions or where high electrolyte concentrations are required. Its stability in 10% acid and 10% alkali solutions [3] enables formulation of aggressive cleaners for metal degreasing, food processing equipment sanitization, and institutional laundry where conventional LAS surfactants would precipitate or lose efficacy.

Emulsion Polymerization with Low Surfactant Loading

The 105-fold lower CMC compared to mono-alkylated analogs [1] allows effective emulsion polymerization stabilization at significantly reduced surfactant concentrations, minimizing residual surfactant in final polymer products. The thermal decomposition temperature exceeding 400°C [2] supports high-temperature polymerization processes and post-polymerization thermal treatments without surfactant degradation. The dual sulfonate head groups provide robust electrostatic stabilization of latex particles even in the presence of ionic initiators and buffers [5].

Subsurface Environmental Remediation with Persulfate

Studies have identified C12-MADS (the mono-alkylated analog of C12-DADS) as the most compatible surfactant with thermally activated persulfate for in-situ chemical oxidation (ISCO) of contaminated aquifers [6]. Given that C12-DADS exhibits superior electrolyte tolerance and thermal stability relative to C12-MADS [1][2], it represents the optimal choice for surfactant-enhanced subsurface remediation where persulfate oxidants and high ionic strength groundwater conditions would degrade or precipitate conventional LAS surfactants. The lower CMC of C12-DADS further reduces the surfactant mass required for effective contaminant mobilization.

Application
Selection Property
Validation Focus
Enhanced oil recovery (high-salinity, high-temperature reservoirs)
Ultra-low CMC and exceptional thermal stability
Brine compatibility and interfacial activity under reservoir conditions
Industrial hard-water and electrolyte-tolerant cleaning
Detergency retention in high-hardness, high-electrolyte conditions
Cleaning efficiency across hardness and electrolyte ranges
Emulsion polymerization with low surfactant loading
CMC reduction enabling effective stabilization at low concentrations
Latex particle stability and residual surfactant in final polymer
Subsurface environmental remediation with persulfate oxidation
Persulfate compatibility and stability in high-ionic-strength groundwater
Surfactant persistence and contaminant mobilization in ISCO applications
Quote Request

Request a Quote for Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.